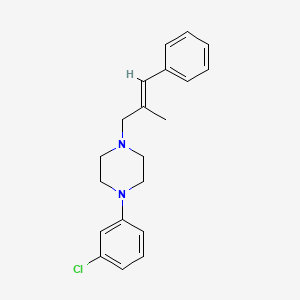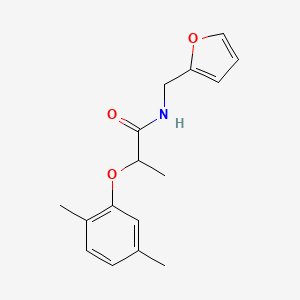![molecular formula C17H20N2O2S B4710208 N-{2-[(allylamino)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4710208.png)
N-{2-[(allylamino)methyl]phenyl}-4-methylbenzenesulfonamide
Übersicht
Beschreibung
AMS is a sulfonamide compound that was first synthesized in the 1970s. It has been studied for its potential use in treating a variety of diseases, including cancer, inflammation, and infectious diseases. AMS has shown promising results in preclinical studies, and there is ongoing research to further understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of AMS is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA synthesis and protein synthesis. AMS has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. Additionally, AMS has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
AMS has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and antimicrobial activity. In preclinical studies, AMS has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, AMS has been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Finally, AMS has been shown to have antimicrobial activity against a variety of pathogens, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AMS in lab experiments is its broad range of potential therapeutic applications. Additionally, AMS has been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using AMS in lab experiments. For example, the synthesis of AMS is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of AMS is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease models.
Zukünftige Richtungen
There are several future directions for research on AMS. One area of focus is further understanding its mechanism of action, particularly in relation to its potential therapeutic applications. Additionally, there is ongoing research to develop more efficient synthesis methods for AMS and related compounds. Finally, there is interest in exploring the potential of AMS as a drug delivery system, particularly for cancer therapy.
In conclusion, N-{2-[(allylamino)methyl]phenyl}-4-methylbenzenesulfonamide is a compound that has shown promise in preclinical studies for its potential therapeutic applications in cancer, inflammation, and infectious diseases. While there are still many unanswered questions about its mechanism of action and potential applications, ongoing research is shedding light on its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
AMS has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and infectious diseases. In preclinical studies, AMS has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, AMS has been shown to have antimicrobial activity against a variety of pathogens, including bacteria and fungi.
Eigenschaften
IUPAC Name |
4-methyl-N-[2-[(prop-2-enylamino)methyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-3-12-18-13-15-6-4-5-7-17(15)19-22(20,21)16-10-8-14(2)9-11-16/h3-11,18-19H,1,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXCSJROEDQGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dimethoxyphenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4710135.png)
![2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4710155.png)

![3-chloro-N-[(4-methylphenyl)(3-pyridinyl)methyl]benzamide](/img/structure/B4710168.png)




![3-({[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4710195.png)
![N-[4-(4-morpholinylmethyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4710200.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4710212.png)
![dimethyl 5-[({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4710221.png)